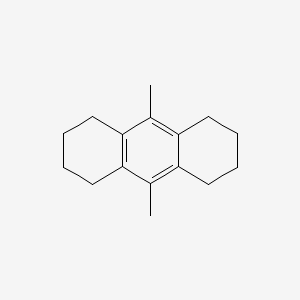
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a heterocyclic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxazolidinone ring fused with a phenyl acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate typically involves the reaction of 2-methyl-5-oxooxazolidine with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-oxooxazolidine: Shares the oxazolidinone ring but lacks the phenyl acetate group.
Phenyl acetate: Contains the phenyl acetate group but lacks the oxazolidinone ring.
Oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or phenyl group.
Uniqueness
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is unique due to its combined structure of an oxazolidinone ring and a phenyl acetate group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
66866-71-5 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
[3-[(E)-(2-methyl-5-oxo-1,3-oxazolidin-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-8,14H,1-2H3/b12-7+ |
Clave InChI |
BMUBLASDXSTABL-KPKJPENVSA-N |
SMILES isomérico |
CC1N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1 |
SMILES canónico |
CC1NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
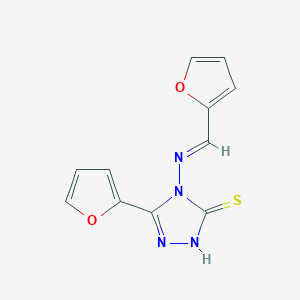
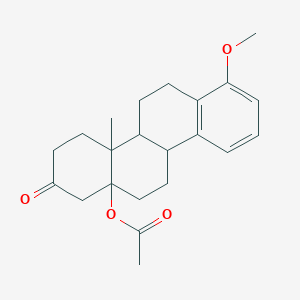
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
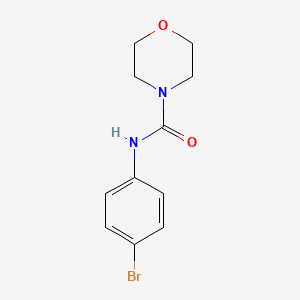
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
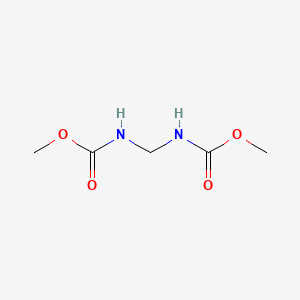
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
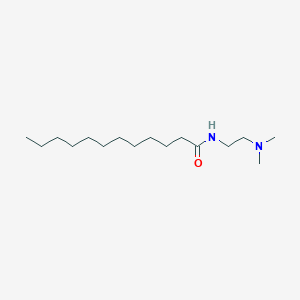
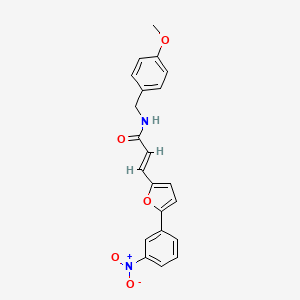
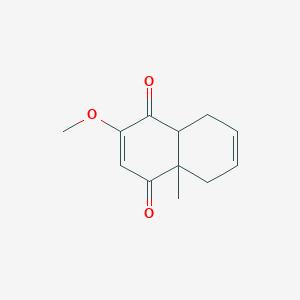
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
